molecular formula C25H23N5O3S B2793260 3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1111999-48-4

3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2793260
CAS No.: 1111999-48-4
M. Wt: 473.55
InChI Key: UDRHZOTWMBUYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic molecule featuring a fused pyrrolo[3,2-d]pyrimidin-4-one core linked to a pyrido[1,2-a]pyrimidin-4-one moiety via a methylsulfanyl bridge. Key structural attributes include:

  • N5-methyl substitution: Positioned on the pyrrole ring, this group is critical for modulating toxicity and antiproliferative activity .
  • 2-Methoxyethyl side chain: At position 3, this substituent may influence solubility and metabolic stability.
  • Methylsulfanyl-linked pyrido[1,2-a]pyrimidin-4-one: This bridge connects the two heterocyclic systems, a structural feature shared with DNA alkylators and kinase inhibitors .

The compound’s design aligns with strategies to optimize DNA interaction or kinase inhibition while reducing toxicity through targeted substitutions .

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-28-15-19(17-8-4-3-5-9-17)22-23(28)24(32)30(12-13-33-2)25(27-22)34-16-18-14-21(31)29-11-7-6-10-20(29)26-18/h3-11,14-15H,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRHZOTWMBUYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC(=O)N4C=CC=CC4=N3)CCOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-d]pyrimidine core. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of Functional Groups: The next step involves the introduction of functional groups such as methoxyethyl, methyl, and phenyl groups. This can be achieved through various organic reactions such as alkylation, acylation, and aromatic substitution reactions. Common reagents used in these reactions include alkyl halides, acyl chlorides, and aromatic compounds.

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Moiety: The final step involves the formation of the pyrido[1,2-a]pyrimidin-4-one moiety through cyclization reactions. This step may require specific reaction conditions such as the use of specific solvents, catalysts, and temperature control to ensure the successful formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and equipment. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide. The oxidation reactions may lead to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. These reactions may result in the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents used in substitution reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

The common reagents and conditions used in the chemical reactions of this compound include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Solvents: Common solvents used in these reactions include dichloromethane, ethanol, methanol, and acetonitrile.

    Catalysts: Catalysts such as palladium on carbon, platinum, and specific organometallic catalysts may be used to facilitate the reactions.

Major Products Formed

The major products formed from the chemical reactions of this compound include various oxo derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a lead compound in the development of new drugs and therapeutic agents.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways and targets. It may have applications in the treatment of various diseases and medical conditions.

    Industry: The compound is used in the development of new materials and products with specific properties. Its unique chemical structure and reactivity make it valuable in the design of new industrial processes and applications.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interactions with specific molecular targets and pathways. The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Antiproliferative Activity

N5 Substitutions :

  • The 5-methyl group in the target compound contrasts with halogenated or bulkier alkyl chains in analogues. N5 alkylation reduces toxicity (e.g., MTD increases from 5–10 mg/kg to 40 mg/kg) while retaining activity (EC50: 0.83–7.3 µM vs. 0.014–14.5 µM for non-substituted compounds) .
  • Halogenated analogues (e.g., compound 6 in ) exhibit higher toxicity (MTD = 5 mg/kg) but similar EC50 ranges, highlighting the trade-off between potency and safety .

Bridge Modifications :

  • The methylsulfanyl bridge differs from ether or methylene bridges in other pyrrolo-pyrimidines. For example, LY231514 (a pyrrolo[2,3-d]pyrimidine) uses a methylene bridge and shows MTD = 5 mg/kg, suggesting bridge type influences metabolic stability .

Fused Ring Systems :

  • TAK-285 analogues (pyrrolo[3,2-d]pyrimidines with pyridinyl substituents) demonstrate HER2 inhibition (IC50: 2.2–720 nM). The target compound’s pyrido[1,2-a]pyrimidin-4-one moiety may similarly enhance kinase binding .
Pharmacokinetic and Toxicity Profiles
Compound EC50 (µM) MTD (mg/kg) Key Structural Features Reference
Target Compound ~1–5* 10–40* N5-methyl, methylsulfanyl bridge
Halogenated Analog (e.g., 6) 0.014–14.5 5 N5-unsubstituted, halogenated pyrrole
N5-Substituted Analog (e.g., 7) 0.83–7.3 40 N5-alkyl, methylene bridge
TAK-285 N/A N/A Pyrrolo-pyrimidine, pyridinyl group

*Estimated based on structural similarity to compounds in .

Mechanistic Insights
  • Kinase inhibition : The pyrido[1,2-a]pyrimidin-4-one group resembles HER2/EGFR inhibitors like TAK-285, implying dual mechanisms of action .

Biological Activity

The compound 3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available research.

Chemical Structure and Properties

This compound features a unique combination of pyrido[1,2-a]pyrimidine and pyrrolo[3,2-d]pyrimidine moieties. Its molecular formula is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 378.43 g/mol. The presence of the methoxyethyl group enhances lipophilicity, while the sulfanyl group may contribute to its reactivity and interaction with biological targets.

Biological Activity

The biological activity of this compound can be attributed to its structural components. Research indicates that compounds with similar heterocyclic frameworks exhibit a range of pharmacological properties including:

  • Antimicrobial Activity : Compounds containing pyrido and thiazolidinone structures have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, thiazolidinone derivatives have demonstrated cytotoxic effects against several cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, pyrido[1,2-a]pyrimidines are known to inhibit dihydrofolate reductase (DHFR), which is crucial in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant activity against Gram-positive/negative bacteria
AnticancerCytotoxic effects on various cancer cell lines
Enzyme InhibitionInhibition of DHFR and other enzymes

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Binding : The compound likely interacts with active sites of target enzymes, altering their function.
  • Cell Membrane Interaction : Lipophilic properties may enhance membrane permeability, facilitating cellular uptake.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can influence oxidative stress pathways within cells.

Case Studies

Research has demonstrated the efficacy of related compounds in clinical settings:

  • Antimicrobial Trials : A study evaluating the antibacterial properties of thiazolidinone derivatives found that certain modifications increased potency against resistant bacterial strains .
  • Cancer Cell Line Studies : Compounds structurally similar to the target molecule showed promising results in inhibiting growth in breast and prostate cancer cell lines through apoptosis induction mechanisms .

Future Directions

Further research is necessary to explore:

  • In Vivo Studies : To confirm the efficacy and safety profile of this compound in animal models.
  • Mechanistic Studies : To better understand how structural modifications influence biological activity.
  • Clinical Trials : To evaluate therapeutic potential in humans for diseases such as cancer and bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.